Fexofenadine D10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

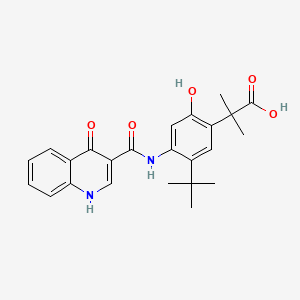

Fexofenadine D10 is an internal standard used for the quantification of fexofenadine . Fexofenadine is a histamine H1 receptor antagonist . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .

Synthesis Analysis

The retrosynthetic analysis of the fexofenadine molecule includes inventive synthetic steps such as ZnBr2-catalyzed transposition (rearrangement) of α-haloketones to terminal carboxylic acids and microbial oxidation of the non-activated C–H bond .

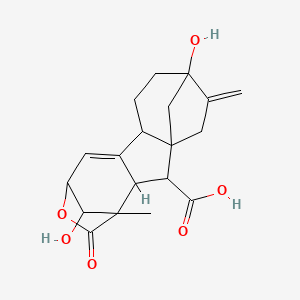

Molecular Structure Analysis

The molecular formula of Fexofenadine D10 is C32H29D10NO4 • HCl . The structure exhibits a two-dimensional hydrogen bond network .

Chemical Reactions Analysis

Fexofenadine D10 is deuterium labeled Fexofenadine .

Physical And Chemical Properties Analysis

Fexofenadine D10 is a solid with a white to off-white color . It has a melting point of 150-155°C . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Improved Dissolution Rate and Intestinal Absorption

Another study aimed to enhance the dissolution and permeation of a low soluble, absorbable Fexofenadine Hydrochloride (FFH) by preparing solid dispersions using polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 as carriers . The solid dispersions of FFH prepared using PEG 20,000 and poloxamer 188 demonstrated improved dissolution and absorption than supplied FFH and could be used to improve the oral bioavailability of fexofenadine .

Population Pharmacokinetic (PK)–Pharmacodynamic (PD) Model

Research has also been conducted to explore the dosing regimen of Fexofenadine through the establishment of a Fexofenadine population pharmacokinetic (PK)–pharmacodynamic (PD) model . This study aimed to provide a quantitative pharmacometrics prediction for setting dosage regimen .

Mechanism of Action

Target of Action

Fexofenadine D10, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. By blocking the H1 receptor, Fexofenadine D10 prevents histamine from binding and exerting its effects, thereby alleviating symptoms associated with allergies .

Mode of Action

Fexofenadine D10 interacts with its target, the H1 histamine receptor, by antagonizing the actions of histamine . Histamine is an endogenous compound predominantly responsible for allergic symptomatology . By preventing histamine from binding to the H1 receptor, Fexofenadine D10 inhibits the physiological effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine D10 is the histamine signaling pathway . Histamine, upon release from mast cells and basophils during an allergic reaction, binds to H1 receptors and triggers a cascade of reactions leading to allergy symptoms. Fexofenadine D10, by blocking the H1 receptor, inhibits this pathway and thus alleviates the symptoms of allergies .

Pharmacokinetics

Fexofenadine D10 exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly, allowing for an onset of action within 1 hour . The principal pathways of Fexofenadine D10 elimination are biliary and renal, with approximately 80% of an ingested dose eliminated in the feces and 11% eliminated in the urine .

Result of Action

The molecular and cellular effects of Fexofenadine D10’s action result in the relief of allergy symptoms. By antagonizing the H1 receptor, Fexofenadine D10 prevents histamine from exerting its effects, thereby reducing the severity of symptoms associated with allergic rhinitis and chronic idiopathic urticaria . These symptoms include repeated sneezing, runny nose, itchy eyes or skin, and general body fatigue .

Action Environment

The action, efficacy, and stability of Fexofenadine D10 can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of Fexofenadine D10, reducing its bioavailability . Additionally, genetic polymorphisms, particularly in the ATP-binding cassette subfamily B member 1 (ABCB1) gene, may influence the pharmacokinetics of Fexofenadine D10 .

Safety and Hazards

Fexofenadine D10 should be handled with care. Protective measures such as wearing safety glasses with side shields, chemical splash goggles, or a full face shield may be necessary . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Fexofenadine maintains its beneficial profile on signs and symptoms of patients with allergic conditions, as well as its attributes as one of the major candidates for an ideal antihistamine medication .

Future Directions

properties

| { "Design of the Synthesis Pathway": [ "Fexofenadine D10 can be synthesized using a multi-step process.", "The synthesis pathway involves the introduction of deuterium atoms at specific positions in the molecule.", "The key steps in the synthesis pathway include oxidation, reduction, and coupling reactions." ], "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Deuterium oxide", "Sodium cyanoborohydride", "4-chlorobenzaldehyde", "4-tert-butylphenylacetic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-tert-butylphenylacetonitrile", "4-tert-butylphenylacetic acid chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: Oxidation of 4-chlorobenzaldehyde to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone using aluminum chloride.", "Step 2: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-tert-butylphenylacetonitrile using sodium borohydride.", "Step 3: Coupling of 4-tert-butylphenylacetonitrile with deuterium oxide to form 4-tert-butylphenylacetonitrile-D10 using sodium cyanoborohydride.", "Step 4: Reduction of 4-tert-butylphenylacetic acid chloride to form 4-tert-butylphenylacetic acid using sodium borohydride.", "Step 5: Coupling of 4-tert-butylphenylacetic acid with 4-tert-butylphenylacetonitrile-D10 to form Fexofenadine D10 using sodium carbonate and hydrochloric acid." ] } | |

CAS RN |

1215900-18-7 |

Molecular Formula |

C32H29NO4D10 |

Molecular Weight |

511.73 |

Appearance |

White to Off-White Solid |

Purity |

0.98 |

quantity |

Milligrams-Grams |

Related CAS |

83799-24-0 (unlabelled) |

synonyms |

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |

tag |

Fexofenadine |

Origin of Product |

United States |

Q & A

Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?

A1: The research utilizes Fexofenadine D10 as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (Fexofenadine D10). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)